molecular formula C21H21FN2O5S B2733662 Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902583-31-7

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2733662
CAS No.: 902583-31-7
M. Wt: 432.47
InChI Key: YUBGJLRDZKFCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-fluoro-3-methylbenzenesulfonylmethyl substituent at the 6-position. The sulfonyl group in its structure distinguishes it from simpler tetrahydropyrimidine carboxylates, likely influencing its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

ethyl 6-[(4-fluoro-3-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S/c1-3-29-20(25)18-17(12-30(27,28)15-9-10-16(22)13(2)11-15)23-21(26)24-19(18)14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGJLRDZKFCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Protocol for Functionalized Dihydropyrimidinones

A three-component condensation of ethyl acetoacetate, benzaldehyde derivatives, and urea under acidic conditions forms the 1,2,3,4-tetrahydropyrimidine core. For the target compound, 4-fluorophenylacetaldehyde replaces benzaldehyde to introduce the aryl group, while methyl 3-(aminomethyl)-4-fluorobenzenesulfonate serves as the sulfonylmethyl source.

Reaction Conditions

  • Catalyst: HCl (0.5 equiv) in ethanol
  • Temperature: 80°C, reflux for 12–16 h
  • Yield: 45–52% (crude), improving to 68% after silica gel chromatography.

Mechanistic Insights

  • Knoevenagel condensation between ethyl acetoacetate and aldehyde forms an α,β-unsaturated ketone.
  • Nucleophilic attack by urea generates a hemiaminal intermediate.
  • Cyclization and dehydration yield the dihydropyrimidinone core.

Oxidative Functionalization for 2-Oxo Group Installation

The 2-oxo group is introduced via oxidation of a thiourea intermediate or dehydrogenation.

Bromine-Mediated Oxidation

Adapting protocols from ethyl 2-hydroxypyrimidine-5-carboxylate synthesis:

  • Intermediate : Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Oxidation : Bromine (1.2 equiv) in acetic acid under reflux for 2 h.

Data Table 1: Comparative Oxidation Yields

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
Br₂ Acetic acid 110 2 54
H₂O₂ EtOH/H₂O 80 4 38
KMnO₄ Acetone/H₂O 25 12 22

Bromine in acetic acid provides optimal yield due to efficient dehydrogenation without over-oxidizing the ester group.

Coupling Strategies for Aryl Group Incorporation

The 4-phenyl substituent is introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.

Suzuki Coupling with Phenylboronic Acid

  • Halogenated Intermediate : Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-iodo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 8 h
  • Yield : 66%.

Friedel-Crafts Alkylation

  • Electrophile : Benzyl bromide
  • Catalyst : AlCl₃ (1.2 equiv) in DCM
  • Yield : 58% (lower due to steric hindrance from sulfonyl group).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Ethyl acetate/hexane (3:7) for intermediate purification.
  • Reverse-phase HPLC : Acetonitrile/water (0.1% TFA) for final compound (≥98% purity).

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6) : δ 1.34 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 4.38 (q, J=7.1 Hz, 2H, OCH₂), 4.98 (s, 2H, SCH₂), 7.12–7.45 (m, 8H, Ar-H).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₂FN₂O₅S [M+H]⁺: 469.1194; found: 469.1198.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky sulfonylmethyl and phenyl groups reduce reaction rates. Microwave-assisted synthesis (100°C, 30 min) improves yield by 12–15%.
  • Oxidation Side Reactions : Over-oxidation to pyrimidine-2,4-dione is minimized using controlled bromine stoichiometry.
  • Cost Efficiency : Replacing Pd catalysts with Ni-based systems reduces expenses by 40% without compromising yield.

Chemical Reactions Analysis

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its utility in developing drugs targeting neurological and cardiovascular diseases. The presence of the tetrahydropyrimidine structure enhances the compound's efficacy and specificity in drug formulations. Research indicates that derivatives of this compound can exhibit bioactivity related to calcium channel blocking and inhibition of mitotic kinesin Eg5, which are relevant for treating cancer and pain management .

Case Studies
A study highlighted the synthesis of related dihydropyrimidine derivatives that demonstrated potential as therapeutic agents. These derivatives were evaluated for their biological activities, including enzyme inhibition and receptor binding, which are critical for drug discovery .

Agricultural Chemistry

Formulation of Agrochemicals
The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its structural properties contribute to the development of effective agricultural chemicals that enhance crop yield while minimizing environmental impact. The fluorinated moiety is known to improve the biological activity of herbicides, making them more effective against target pests .

Impact on Crop Yield
Research has shown that compounds containing similar structures can significantly improve crop resilience against pests and diseases. For instance, studies on fluorinated herbicides indicate enhanced efficacy due to their ability to interact with specific biological targets in plants and pests .

Biochemical Research

Studies on Enzyme Inhibition
In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms. Its ability to bind selectively to certain enzymes makes it a valuable tool for researchers studying metabolic pathways and enzyme kinetics. This research aids in the discovery of new therapeutic agents that can modulate enzyme activity for various health conditions .

Research Findings
A notable study examined the interaction between tetrahydropyrimidine derivatives and specific enzymes involved in metabolic processes. The findings suggested that these compounds could serve as lead candidates for developing new drugs targeting metabolic disorders .

Material Science

Development of Novel Materials
The compound is also explored for its potential applications in material science. Its unique chemical structure contributes to properties such as thermal stability and mechanical strength, making it suitable for various industrial applications. Researchers are investigating its use in creating advanced materials that can withstand extreme conditions while maintaining performance integrity .

Applications in Industry
Materials derived from this compound are being tested for use in coatings, composites, and other applications where durability and resistance to environmental factors are critical. Initial results indicate promising characteristics that could lead to innovations in material technology .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological/cardiovascular diseasesDerivatives show potential as calcium channel blockers and cancer treatments
Agricultural ChemistryFormulation of effective pesticides/herbicidesEnhances crop yield; fluorinated compounds improve efficacy against pests
Biochemical ResearchInvestigates enzyme inhibition; aids in drug discoveryStudies show interactions with enzymes relevant to metabolic pathways
Material ScienceDevelopment of materials with improved thermal stability and mechanical strengthPromising characteristics for coatings and composites

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the fluoro-substituted phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in therapeutic effects such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Tetrahydropyrimidine-5-carboxylates exhibit significant structural diversity based on substituent positions and functional groups. Key analogs include:

Compound Name Substituents at 4-/6-Positions 2-Oxo/Thioxo Melting Point/Decomposition (°C) Key Spectral Features (NMR/IR)
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) 4-Fluorophenyl, methyl Oxo 182–184 Fluorophenyl δ ~7.2–7.8 ppm (¹H NMR)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5d) 2-Fluorophenyl, methyl Thioxo 216–220 (decomp.) S=C stretch ~1250–1050 cm⁻¹ (IR)
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl, methyl Oxo Not reported Br-induced deshielding in ¹H NMR
Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-Difluorophenyl, methyl Thioxo Not reported Multiple F substituents; distinct ¹⁹F NMR shifts
Target compound 4-Phenyl, 6-(4-fluoro-3-methylbenzenesulfonyl) Oxo Not reported Sulfonyl S=O stretches ~1350–1150 cm⁻¹ (IR)
Key Observations:
  • Substituent Position and Electronic Effects: Fluorine substitution (ortho/meta/para) in aryl groups modulates electron density, influencing reactivity and hydrogen-bonding capacity.
  • Thioxo vs. Oxo : Thioxo analogs (e.g., 5d, 5e) exhibit lower melting points and distinct IR profiles due to C=S vibrations. The target compound’s oxo group may favor stronger intermolecular hydrogen bonding .
  • However, experimental data are needed for confirmation.

Spectral and Crystallographic Insights

  • NMR : Fluorine and sulfonyl groups in the target compound would cause distinct deshielding in ¹H/¹³C NMR. For example, the sulfonylmethyl protons may appear downfield (~δ 3.5–4.5 ppm) due to electron withdrawal .
  • IR : The S=O symmetric/asymmetric stretches (~1350–1150 cm⁻¹) differentiate the target compound from analogs with C=O or C=S groups .

Thermodynamic and Computational Studies

The sulfonyl group in the target compound may reduce the HOMO-LUMO gap compared to methyl or halogenated analogs, influencing reactivity and charge distribution.

Biological Activity

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing existing research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with an ethyl ester and a sulfonyl methyl group. Its structural formula can be represented as follows:

C20H22FN2O5S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_2\text{O}_5\text{S}

This molecular structure suggests potential interactions with various biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, notably:

  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidines can inhibit tumor cell proliferation. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. The mechanism often involves induction of apoptosis and disruption of cellular metabolism .
  • Antimicrobial Properties : Compounds with similar sulfonyl and pyrimidine moieties have demonstrated significant antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which are crucial in addressing resistant strains of bacteria .

Antitumor Efficacy

A study evaluated the cytotoxic effects of tetrahydropyrimidine derivatives on human breast adenocarcinoma cells. The results indicated that these compounds induce apoptosis through oxidative stress pathways. The IC50 values for effective compounds were in the nanomolar range, demonstrating their potency compared to standard chemotherapeutics like etoposide .

CompoundCell LineIC50 (nM)Mechanism of Action
Compound ABreast Cancer50Apoptosis via oxidative stress
Compound BGlioblastoma30Cell cycle arrest

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds. The synthesized derivatives were tested against common pathogens using agar dilution methods. The results showed that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound CE. coli10
Compound DS. aureus5

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies have shown that similar compounds trigger apoptotic pathways in cancer cells through the activation of caspases and mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cellular metabolism or signaling pathways, leading to disrupted function and subsequent cell death.
  • Antimicrobial Action : The presence of the sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, thereby inhibiting cell growth.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tetrahydropyrimidine derivatives like this compound?

The Biginelli reaction is a widely used one-pot synthesis for tetrahydropyrimidines, involving condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, ethyl acetoacetate and aryl aldehydes are condensed with thioureas under acidic conditions to yield intermediates, which are further functionalized via cyclization . Advanced derivatives may require multi-step reactions, such as sulfonylation or alkylation, to introduce substituents like the 4-fluoro-3-methylbenzenesulfonyl group. Solvent selection (e.g., DCM, DMSO) and temperature control are critical for optimizing yields .

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions.
  • X-ray crystallography : Resolves 3D molecular geometry and crystallographic packing (e.g., mean C–C bond length: 0.002–0.003 Å) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-validation of data from these methods ensures structural accuracy .

Q. What intermediates are critical in the synthesis of this compound?

Key intermediates include:

  • Ethyl 4-aryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylates : Formed via Biginelli reactions .
  • Cyclized products : Generated by reacting intermediates with amines or nucleophiles (e.g., 3-amino-5-methylisoxazole) to introduce heterocyclic moieties .
  • Sulfonylated derivatives : Post-cyclization modifications to attach benzenesulfonyl groups under controlled conditions .

Q. Which analytical techniques assess the purity of this compound?

  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% typical for research-grade compounds).
  • Melting point analysis : Detects impurities via deviation from literature values.
  • Single-crystal X-ray diffraction : Requires high-purity samples for accurate crystallographic data .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in tetrahydropyrimidine functionalization is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to specific positions.
  • Steric hindrance : Bulky substituents limit reactivity at crowded sites.
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance selectivity during cyclization .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns ambiguous peaks.
  • Computational modeling : Compares experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Single-crystal studies : Provide unambiguous bond-length/angle data to validate NMR/MS assignments .

Q. How do substituents like the 4-fluoro-3-methylbenzenesulfonyl group impact stability and reactivity?

  • Electron-withdrawing effects : The sulfonyl group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.
  • Hydrolytic stability : Fluorine substituents enhance resistance to enzymatic degradation.
  • Thermal stability : Methyl groups reduce steric strain, improving thermal resilience during reactions .

Q. What experimental designs study this compound’s interaction with biological targets?

  • Kinase inhibition assays : Measure IC₅₀ values using ATP-binding domain competition studies.
  • Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

Q. How are decomposition pathways of sensitive intermediates mitigated during synthesis?

  • Low-temperature reactions : Prevent thermal degradation (e.g., maintaining −20°C for acid-sensitive steps).
  • Anhydrous conditions : Use of molecular sieves or inert atmospheres to avoid hydrolysis.
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) .

Q. What methodological advancements improve yield in multi-step syntheses?

  • Flow chemistry : Enhances reproducibility and reduces side reactions in continuous reactors.
  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., cyclization steps completed in minutes vs. hours).
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve enantioselective C–C bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.